molecular formula C13H16N2O3 B8323603 2-(4-Methyl-3-oxopiperazin-1-yl)-2-phenylacetic acid

2-(4-Methyl-3-oxopiperazin-1-yl)-2-phenylacetic acid

Cat. No. B8323603
M. Wt: 248.28 g/mol
InChI Key: UMPUQANLPHKXPY-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

Ethyl 2-(4-methyl-3-oxopiperazin-1-yl)-2-phenylacetate (250 mg, 0.90 mmol) was dissolved in ethanol (8.6 ml) and water (4.3 ml). Lithium hydroxide (28.2 mg, 1.18 mmol) was added and the reaction was stirred at room temperature for three days. A second portion of lithium hydroxide (4.33 mg, 0.18 mmol) was added and the reaction was stirred at room temperature for 24 hours. EtOH was evaporated and 1N HCl was added to the aqueous solution till pH 7. The water was evaporated and the residue was suspended in acetonitrile and filtered on a buckner funnel washing with acetonitrile to obtain 170 mg of desired compound as a white solid. The compound was used in the next step without any further purification.
Name
Ethyl 2-(4-methyl-3-oxopiperazin-1-yl)-2-phenylacetate
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
28.2 mg
Type
reactant
Reaction Step Two
Quantity
4.33 mg
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([O:11]CC)=[O:10])[CH2:4][C:3]1=[O:20].[OH-].[Li+]>C(O)C.O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([OH:11])=[O:10])[CH2:4][C:3]1=[O:20] |f:1.2|

Inputs

Step One
Name
Ethyl 2-(4-methyl-3-oxopiperazin-1-yl)-2-phenylacetate
Quantity
250 mg
Type
reactant
Smiles
CN1C(CN(CC1)C(C(=O)OCC)C1=CC=CC=C1)=O
Name
Quantity
8.6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
28.2 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
4.33 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Four
Name
Quantity
4.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
EtOH was evaporated
ADDITION
Type
ADDITION
Details
1N HCl was added to the aqueous solution till pH 7
CUSTOM
Type
CUSTOM
Details
The water was evaporated
FILTRATION
Type
FILTRATION
Details
filtered on a buckner funnel
WASH
Type
WASH
Details
washing with acetonitrile

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN1C(CN(CC1)C(C(=O)O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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